CID 68535384
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 68535384” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68535384” involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for inclusion complexes, which enhance the compound’s stability and solubility . The synthetic routes are designed to achieve high purity and yield, ensuring the compound’s effectiveness in various applications.
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to maintain consistency and quality. The methods involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The industrial production also focuses on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 68535384” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as bis(2-methoxyethyl)aminosulfur trifluoride for fluorination . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the formation of fluorinated derivatives.
Major Products Formed: The major products formed from the reactions of compound “this compound” include fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals . These products exhibit enhanced stability and effectiveness, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Compound “CID 68535384” has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in treating specific diseases. In industry, it is utilized for developing new materials and improving existing products .
Wirkmechanismus
The mechanism of action of compound “CID 68535384” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes . The pathways involved in its mechanism of action are crucial for understanding its therapeutic potential and optimizing its use in various applications.
Vergleich Mit ähnlichen Verbindungen
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These similar compounds share certain characteristics with “CID 68535384” but differ in their specific applications and effectiveness.
Eigenschaften
Molekularformel |
C6H9BrNaO4S |
---|---|
Molekulargewicht |
280.09 g/mol |
InChI |
InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2 |
InChI-Schlüssel |
RGLMFZNDARUSAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)O)Br.O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.